5-Methyl-5-azaspiro[3.5]nonan-8-one
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Overview
Description
5-Methyl-5-azaspiro[3.5]nonan-8-one: is a chemical compound with the molecular formula C9H15NO and a molecular weight of 153.23 g/mol . It is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system. This compound is often used as a building block in organic synthesis due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-azaspiro[3.5]nonan-8-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a ketone with an amine in the presence of a catalyst to form the spirocyclic structure. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-100°C) to facilitate the cyclization.
Catalysts: Acidic or basic catalysts to promote the reaction.
Solvents: Solvents like ethanol or methanol to dissolve the reactants and control the reaction environment.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process typically includes:
Raw Material Handling: Ensuring the purity of starting materials.
Reaction Control: Monitoring temperature, pressure, and pH to maintain optimal conditions.
Purification: Using techniques like distillation or crystallization to isolate the product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5-azaspiro[3.5]nonan-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The nitrogen atom in the spirocyclic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Ammonia or primary amines for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
5-Methyl-5-azaspiro[3.5]nonan-8-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-5-azaspiro[3.5]nonan-8-one involves its interaction with molecular targets, primarily through its spirocyclic structure. The nitrogen atom in the ring can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Azaspiro[3.5]nonan-8-one: Lacks the methyl group at the 5-position.
5-Methyl-5-azaspiro[4.5]decane-8-one: Has a larger ring system.
Uniqueness
5-Methyl-5-azaspiro[3.5]nonan-8-one is unique due to its specific spirocyclic structure with a methyl group at the 5-position, which can influence its reactivity and interactions compared to similar compounds.
Properties
Molecular Formula |
C9H15NO |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
5-methyl-5-azaspiro[3.5]nonan-8-one |
InChI |
InChI=1S/C9H15NO/c1-10-6-3-8(11)7-9(10)4-2-5-9/h2-7H2,1H3 |
InChI Key |
QPZLIUFAQUHVCR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=O)CC12CCC2 |
Origin of Product |
United States |
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